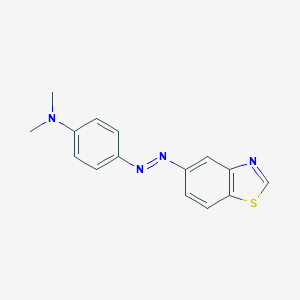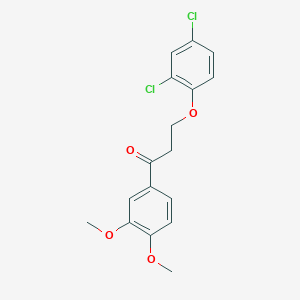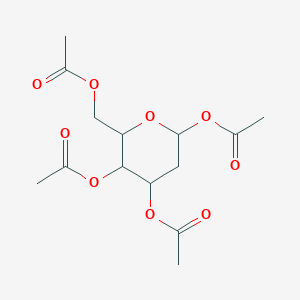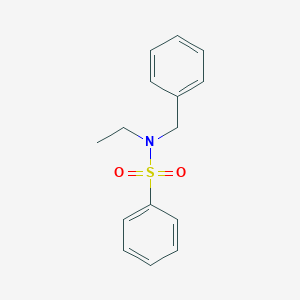
S-(2-oxo-1,2-diphenylethyl) benzenecarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-oxo-1,2-diphenylethyl) benzenecarbothioate, also known as ODEB, is a synthetic compound that has been extensively studied for its potential use in scientific research. ODEB has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating numerous biological processes. In
Mécanisme D'action
S-(2-oxo-1,2-diphenylethyl) benzenecarbothioate is thought to act as a thiol-specific oxidant, reacting with thiols to form disulfides. This mechanism of action is thought to underlie this compound's ability to detect reactive oxygen species and to modify proteins through the formation of disulfide bonds.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the ability to induce oxidative stress, modify protein structure and function, and alter enzyme activity. This compound has also been found to have anti-inflammatory properties and to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
S-(2-oxo-1,2-diphenylethyl) benzenecarbothioate has several advantages for use in lab experiments, including its ability to selectively target thiols and its fluorescent properties, which make it a useful tool for imaging studies. However, this compound also has limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are numerous future directions for research involving S-(2-oxo-1,2-diphenylethyl) benzenecarbothioate, including the development of new biosensors and the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on various biological processes.
Méthodes De Synthèse
S-(2-oxo-1,2-diphenylethyl) benzenecarbothioate can be synthesized through a multistep process involving the reaction of benzaldehyde with thioacetic acid, followed by the reaction of the resulting product with benzoyl chloride. The final product is purified through recrystallization.
Applications De Recherche Scientifique
S-(2-oxo-1,2-diphenylethyl) benzenecarbothioate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species, as a ligand for the study of protein-ligand interactions, and as a tool for the investigation of enzyme activity. This compound has also been used in the development of biosensors for the detection of various analytes, including glucose and cholesterol.
Propriétés
Formule moléculaire |
C21H16O2S |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
S-(2-oxo-1,2-diphenylethyl) benzenecarbothioate |
InChI |
InChI=1S/C21H16O2S/c22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24-21(23)18-14-8-3-9-15-18/h1-15,20H |
Clé InChI |
NZAXSZBSVIVKJB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)

![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)


![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)







